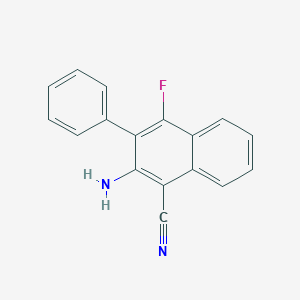
2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group, a fluoro group, a phenyl group, and a carbonitrile group attached to the naphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The naphthalene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Phenylation: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Cyanation: The carbonitrile group is introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Coupling Reactions: The phenyl group can participate in coupling reactions like Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Hydroxy or alkoxy derivatives.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of the amino and fluoro groups can enhance binding affinity and specificity to these targets. The compound may also participate in electron transfer processes, contributing to its activity as a fluorescent probe or in photodynamic therapy.
類似化合物との比較
Similar Compounds
2-Amino-4-fluoronaphthalene-1-carbonitrile: Lacks the phenyl group, resulting in different chemical properties.
2-Amino-3-phenylnaphthalene-1-carbonitrile: Lacks the fluoro group, affecting its reactivity and applications.
4-Fluoro-3-phenylnaphthalene-1-carbonitrile: Lacks the amino group, altering its potential biological activity.
Uniqueness
2-Amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile is unique due to the simultaneous presence of the amino, fluoro, phenyl, and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C17H11FN2 |
|---|---|
分子量 |
262.28 g/mol |
IUPAC名 |
2-amino-4-fluoro-3-phenylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H11FN2/c18-16-13-9-5-4-8-12(13)14(10-19)17(20)15(16)11-6-2-1-3-7-11/h1-9H,20H2 |
InChIキー |
RLGHUSXDCHHMHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2N)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


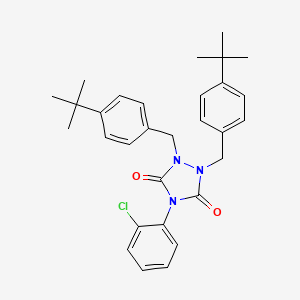
![3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14946360.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14946366.png)
![3,3-Dimethyl-1-(methylsulfanyl)-2-azaspiro[5.5]undeca-1,7,10-trien-9-one](/img/structure/B14946371.png)
![3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B14946375.png)
![3-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14946401.png)
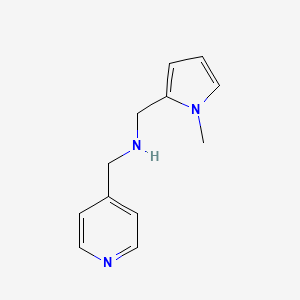
![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
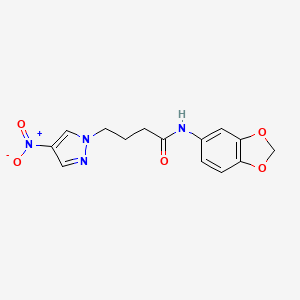
![3-(4-Tert-butylphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B14946428.png)
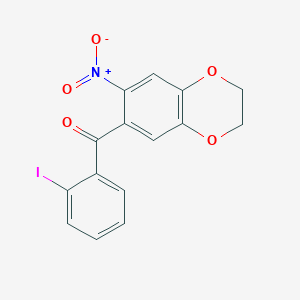
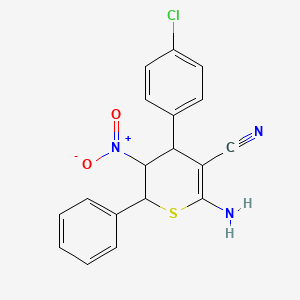
![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![N-(4-{[1-(2,6-dichlorobenzyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B14946445.png)
